molecular formula C11H17N3O3 B1396669 Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate CAS No. 234108-59-9

Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate

Cat. No.: B1396669
CAS No.: 234108-59-9
M. Wt: 239.27 g/mol
InChI Key: VAFJSYPWZVTJGM-UHFFFAOYSA-N
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Description

Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate is an organic compound with the chemical formula C13H20N2O2. It is a colorless or light yellow liquid or crystal that is soluble in common organic solvents such as ethanol and dimethylformamide. This compound is relatively stable at room temperature but may decompose when exposed to light, heat, oxidants, or acids .

Preparation Methods

The synthesis of tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate typically involves the following steps:

Mechanism of Action

The mechanism of action of tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate involves its reactivity with various reagents and conditions. The compound’s molecular targets and pathways include its interaction with nucleophilic and electrophilic solvents during solvolysis, as well as its participation in oxidation and substitution reactions .

Comparison with Similar Compounds

Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of the cyanomethyl and oxopiperazine groups, which contribute to its distinct reactivity and applications.

Properties

IUPAC Name

tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14-7-6-13(5-4-12)9(15)8-14/h5-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFJSYPWZVTJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901175093
Record name 1,1-Dimethylethyl 4-(cyanomethyl)-3-oxo-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901175093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234108-59-9
Record name 1,1-Dimethylethyl 4-(cyanomethyl)-3-oxo-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=234108-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-(cyanomethyl)-3-oxo-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901175093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(tert-Butyloxycarbonyl)-piperazin-2-one (8.0 g, 40 mmol), EXAMPLE 40, is dissolved in THF (160 mL), cooled in an ice bath and treated with 60% sodium hydride (1.9 g, 48 mmol). The reaction mixture is stirred 40 minutes, then treated with tetra-butylammonium iodide (0.35 g, 0.95 mmol) and bromoacetonitrile (3.4 mL, 48 mmol). After 2 h the reaction is quenched with water, concentrated to a small volume and extracted with methylene chloride (3×). The combined organic extracts are concentrated and the residue is chromatographed (50% ethyl acetate/hexane) to give 4-(tert-butyloxycarbonyl)-1-cyanomethyl-piperazin-2-one (5.2 g, 21.7 mmol). This material is dissolved in ethanol (140 mL) and treated with platinum oxide (0.83 g) at 50 PSI of hydrogen gas for 24 hours. The catalyst is removed by filtration and the solution is concentrated to yield 4-(tert-butyloxycarbonyl)-1-(2-aminoethyl)-piperazin-2-one (5.2 g, 21.6 mmol). 1H NMR (CDCl3, 300 MHz) δ4.08 (s, 2H), 3.62 (m, 2H), 3.44 (t, 2H), 3.38 (t, 2H), 2.89 (t, 2H).
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
3.4 mL
Type
reactant
Reaction Step Three
Quantity
0.35 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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